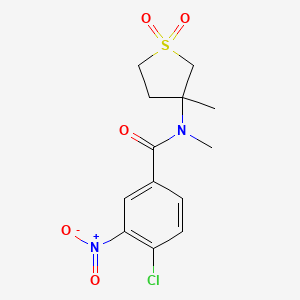

4-chloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide, also known as CMNTB, is a chemical compound used in scientific research for various purposes. This compound is an amide derivative of 3-nitro-4-chlorobenzoyl chloride, and it has been synthesized using various methods.

Scientific Research Applications

Synthesis of Nitrobenzamide Derivatives

Radiosensitizing Efficiency and Cytotoxicity

Research on 4-nitroimidazoles substituted with chlorine, analogous to the chemical structure of interest, has shown significant radiosensitizing efficiency, particularly those substituted at the ortho position with chlorine. These compounds exhibited higher radiosensitizing effects than expected based on their reduction potential, although they also displayed considerable cytotoxicity, especially under aerobic conditions. This suggests their potential use in enhancing radiotherapy effectiveness while also indicating a need for careful consideration of their cytotoxic profiles (Wideł, Watras, Suwiński, & Salwińska, 1987).

Chemical Reactivity and Interaction with Blood-Thiols

The chemical reactivity of chloronitroimidazoles towards thiols and their suppression of natural protective compounds in cells have been studied, providing insights into their biological activity. Compounds showing low aerobic cytotoxicity, moderate radiosensitizing ability, and no reactivity towards thiols, such as 1-methyl-2-chloro-4-nitroimidazole, are considered potential candidates for further exploration in radiotherapy applications (Wideł et al., 1987).

Potential Chemotherapeutic Activity

A study on 4-iodo-3-nitrobenzamide, closely related to the queried compound, highlighted its potential chemotherapeutic activity. This prodrug was metabolically reduced to 4-iodo-3-nitrosobenzamide in tumor cells, leading to cell death. The study emphasized the importance of the metabolic reduction process and the potential of nitroso intermediates in inducing tumor apoptosis, suggesting a novel approach to cancer treatment (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

properties

IUPAC Name |

4-chloro-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O5S/c1-13(5-6-22(20,21)8-13)15(2)12(17)9-3-4-10(14)11(7-9)16(18)19/h3-4,7H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIHVOLAYNQJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2930558.png)

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)

![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)